
(S)-N-Acetyl-2-amino-5-guanidinopentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-Acetyl-2-amino-5-guanidinopentanamide is a chemical compound known for its unique structure and properties It is a derivative of guanidine and is characterized by the presence of an acetyl group, an amino group, and a guanidino group attached to a pentanamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Acetyl-2-amino-5-guanidinopentanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as L-ornithine or L-arginine.
Acetylation: The amino group of the starting material is acetylated using acetic anhydride or acetyl chloride under controlled conditions.
Guanidination: The acetylated intermediate is then subjected to guanidination using reagents like cyanamide or S-methylisothiourea to introduce the guanidino group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.
化学反応の分析
Types of Reactions: (S)-N-Acetyl-2-amino-5-guanidinopentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
科学的研究の応用
(S)-N-Acetyl-2-amino-5-guanidinopentanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of (S)-N-Acetyl-2-amino-5-guanidinopentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Protein Interactions: Modulating protein-protein interactions and signaling pathways.
Cellular Pathways: Affecting cellular pathways involved in metabolism, cell growth, and apoptosis.
類似化合物との比較
(S)-N-Acetyl-2-amino-5-guanidinopentanamide can be compared with other similar compounds, such as:
N-Acetyl-L-arginine: Similar in structure but lacks the guanidino group.
N-Acetyl-L-ornithine: Similar in structure but lacks the guanidino group.
Guanidinoacetic acid: Contains a guanidino group but differs in the overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H17N5O2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
(2S)-N-acetyl-2-amino-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C8H17N5O2/c1-5(14)13-7(15)6(9)3-2-4-12-8(10)11/h6H,2-4,9H2,1H3,(H4,10,11,12)(H,13,14,15)/t6-/m0/s1 |
InChIキー |
PTMUSXLDYNJPJN-LURJTMIESA-N |
異性体SMILES |
CC(=O)NC(=O)[C@H](CCCN=C(N)N)N |
正規SMILES |
CC(=O)NC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



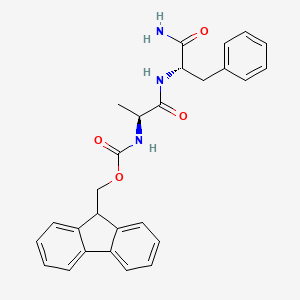
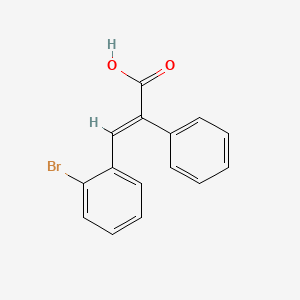

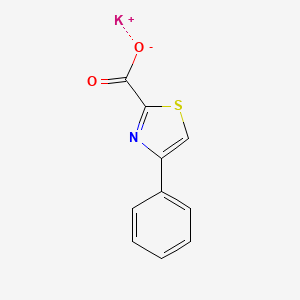
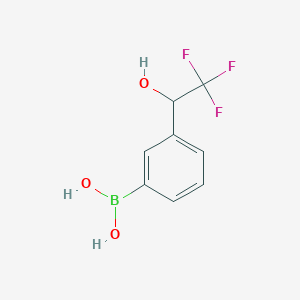
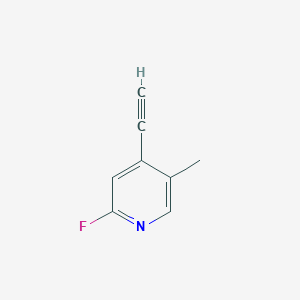
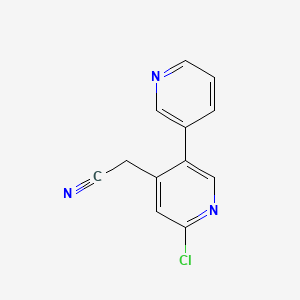


![7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13127891.png)



